![molecular formula C16H14ClN5O2 B2559388 (E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide CAS No. 2035004-50-1](/img/structure/B2559388.png)
(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a triazolo-pyrazine moiety that is known for its diverse biological activities. The presence of the chlorophenyl and methoxy groups enhances its pharmacological profile.
1. Neurokinin-3 Receptor Antagonism
Research indicates that derivatives of this compound act as selective antagonists for the neurokinin-3 receptor (NK-3). This receptor plays a crucial role in various central nervous system (CNS) disorders. The antagonistic action can potentially be utilized in treating conditions such as anxiety and depression. The synthesis of these compounds has been described in patents focusing on their therapeutic applications in CNS disorders .
2. Antitubercular Activity
In a study aimed at discovering new antitubercular agents, compounds structurally related to this acrylamide were synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 µM, indicating the potential for further development as anti-TB agents .
3. Cytotoxicity Studies
Cytotoxicity assessments on various human cell lines have shown that certain derivatives of this compound exhibit low toxicity levels while maintaining significant cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures showed IC50 values indicating effective cancer cell inhibition without substantial toxicity to normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound’s interaction with NK-3 receptors leads to modulation of neurotransmitter release, affecting mood and anxiety levels.
- Inhibition of Bacterial Growth : The structural components may interfere with bacterial cell wall synthesis or metabolic pathways critical for Mycobacterium tuberculosis survival.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on NK-3 Receptor Antagonists : A study highlighted the efficacy of triazolo-pyrazine derivatives in reducing anxiety-like behaviors in animal models through NK-3 receptor antagonism .
- Antitubercular Efficacy : Another study reported promising results from derivatives tested against Mycobacterium tuberculosis, showcasing their potential as novel anti-TB agents .
Data Table
The following table summarizes the biological activities and findings related to this compound and its derivatives:
科学的研究の応用
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the coupling of 2-chlorophenyl derivatives with triazolo[4,3-a]pyrazine moieties. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed for characterization to confirm the structure and purity of the synthesized compound .
Antibacterial Properties:
Recent studies have highlighted the antibacterial activity of compounds containing the triazolo[4,3-a]pyrazine scaffold. For instance, derivatives similar to (E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide have shown notable effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Anti-inflammatory Effects:
Research also indicates that triazole-containing compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Neurokinin Receptor Antagonism:
The compound is part of a class of substances that act as selective antagonists for neurokinin-3 receptors (NK-3). This receptor is implicated in various central nervous system disorders, making these compounds promising candidates for therapeutic interventions in conditions such as anxiety and depression .
Case Studies
Case Study 1: Antibacterial Efficacy
In a recent study published in Molecules, several triazolo[4,3-a]pyrazine derivatives were tested for their antibacterial properties. Among them, one derivative demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential as a new antibacterial agent .
Case Study 2: Neurokinin-3 Receptor Antagonism
A patent detailing the synthesis of triazolo[4,3-a]pyrazines emphasizes their role as NK-3 receptor antagonists. These compounds have shown promise in preclinical models for treating anxiety-related disorders, highlighting their therapeutic potential in neuropharmacology .
Summary of Applications
Application Area | Description |
---|---|
Antibacterial | Effective against Gram-positive and Gram-negative bacteria; potential alternative to existing antibiotics. |
Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential treatment for inflammatory diseases. |
Neuropharmacology | Selective NK-3 receptor antagonists; potential use in treating anxiety and depression. |
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-16-15-21-20-13(22(15)9-8-18-16)10-19-14(23)7-6-11-4-2-3-5-12(11)17/h2-9H,10H2,1H3,(H,19,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAZPHNPQQINRJ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。